Cas no 166546-19-6 (Benzenamine,N,N-bis(2-chloroethyl)-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-(9CI))
166546-19-6 structure
Product Name:Benzenamine,N,N-bis(2-chloroethyl)-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-(9CI)
CAS-nummer:166546-19-6
MF:C29H31Cl2N7
MW:548.509343385696
CID:148651
PubChem ID:154802
Update Time:2025-04-19
Benzenamine,N,N-bis(2-chloroethyl)-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-(9CI) Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine,N,N-bis(2-chloroethyl)-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-(9CI)
- N,N-bis(2-chloroethyl)-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline
- benzenamine, N,N-bis(2-chloroethyl)-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-
- N,N-bis(2-chloroethyl)-4-[5-(4-methylpiperazin-1-yl)-1H,1'H-2,5'-bibenzimidazol-2'-yl]aniline
- SCHEMBL6584192
- DTXSID90168123
- N,N-BIS(2-CHLOROETHYL)-4-(5-(4-METHYL-1-PIPERAZINYL)(2,5'-BI-1H-BENZIMIDAZOL-2'-YL)-BENZENAMINE
- 166546-19-6
- CCRIS 8391
- N,N-Bis(2-chloroethyl)-4-(5-(4-methyl-1-piperazinyl)(2,5'-bi-1H-benzimidazol)-2'-yl)benzenamine
- CHEMBL138595
- UNII-GEK7MWA74O
- GEK7MWA74O
- N,N-Bis(2-chloroethyl)-4-(6-(6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl)-1H-benzimidazol-2-yl)aniline
- BENZENAMINE, N,N-BIS(2-CHLOROETHYL)-4-(5-(4-METHYL-1-PIPERAZINYL)(2,5'-BI-1H-BENZIMIDAZOL)-2'-YL)-
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- Inchi: 1S/C29H31Cl2N7/c1-36-14-16-38(17-15-36)23-7-9-25-27(19-23)35-29(33-25)21-4-8-24-26(18-21)34-28(32-24)20-2-5-22(6-3-20)37(12-10-30)13-11-31/h2-9,18-19H,10-17H2,1H3,(H,32,34)(H,33,35)
- InChI-sleutel: BGUPMWNOAXIUCI-UHFFFAOYSA-N
- LACHT: ClCCN(CCCl)C1C=CC(=CC=1)C1=NC2=CC=C(C=C2N1)C1=NC2=CC=C(C=C2N1)N1CCN(C)CC1
Berekende eigenschappen
- Exacte massa: 547.20223
- Monoisotopische massa: 547.202
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 38
- Aantal draaibare bindingen: 8
- Complexiteit: 738
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.6
- Topologisch pooloppervlak: 67.1Ų
Experimentele eigenschappen
- Dichtheid: 1.342
- Kookpunt: 799°C at 760 mmHg
- Vlampunt: 437°C
- Brekindex: 1.7
- PSA: 67.08
Benzenamine,N,N-bis(2-chloroethyl)-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-(9CI) Gerelateerde literatuur
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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